molecular formula C20H32O6 B12758532 Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- CAS No. 79250-58-1

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)-

Cat. No.: B12758532
CAS No.: 79250-58-1
M. Wt: 368.5 g/mol
InChI Key: INLXNIDWQWYGDW-OKYBNHCASA-N
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Description

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- is a complex organic compound with significant biological and chemical properties. It contains a total of 58 bonds, including 26 non-hydrogen bonds, 4 multiple bonds, and 13 rotatable bonds. The compound also features a six-membered ring, carboxylic acid, ester, ketone, hydroxyl groups, and a secondary alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to secondary alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce secondary alcohols.

Scientific Research Applications

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- is unique due to its specific arrangement of functional groups and the presence of a six-membered ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

79250-58-1

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(Z)-7-[(2R,3S,4S)-4-hydroxy-6-oxo-2-(3-oxooctyl)oxan-3-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t16-,17-,18+/m0/s1

InChI Key

INLXNIDWQWYGDW-OKYBNHCASA-N

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O

Origin of Product

United States

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